Nada quinone methide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

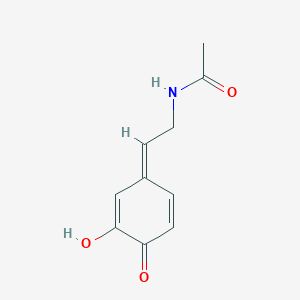

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide is a chemical compound with a complex structure that includes a hydroxy group, a ketone group, and a cyclohexadienylidene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and ketone groups.

Common Reagents and Conditions

Common reagents used in the reactions of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from the reactions of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Biochemical Significance

Sclerotization in Insects

NADA quinone methide plays a crucial role in the sclerotization process, which is vital for the structural integrity of insect cuticles. The formation of NQMs occurs through a series of enzymatic reactions involving phenoloxidase and NADA quinone isomerase, leading to the production of reactive intermediates that contribute to cross-linking cuticular components . This process is essential for insect survival, influencing their ability to withstand environmental stressors.

Mechanistic Insights

Research indicates that the oxidative activation of dehydro-NADA leads to the formation of quinone methides, which serve as intermediates in various biochemical transformations. These transformations are crucial for understanding melanogenesis and other metabolic pathways involving catecholamines . The reactivity of NQMs allows them to participate in further chemical reactions, including dimerization and polymerization, contributing to the complexity of insect biochemistry .

Therapeutic Potential

Antimicrobial Properties

Quinone methides, including this compound, have been studied for their antimicrobial activities. Their ability to form reactive oxygen species can inhibit microbial growth, making them potential candidates for developing new antibacterial and antifungal agents . The exploration of NQMs in medicinal chemistry highlights their role as bioactive compounds that can be harnessed for therapeutic applications.

Antioxidant Activity

The antioxidant properties associated with quinone methides suggest their utility in combating oxidative stress-related diseases. By scavenging free radicals, NQMs may help mitigate cellular damage caused by oxidative stress, thus presenting opportunities for research into their use as protective agents in various health conditions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating the p53 protein and inhibiting cell cycle progression . The compound also affects the expression of various proteins involved in cell proliferation and survival.

Comparación Con Compuestos Similares

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide can be compared with other similar compounds, such as:

2-Cyclopropyl-N′-[(1Z)-1-(2-hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl]-4-quinolinecarbohydrazide: This compound shares a similar cyclohexadienylidene moiety but differs in its additional functional groups and overall structure.

(2E)-2-[(2E)-2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethylidene]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone: This compound also contains the cyclohexadienylidene group but has a different arrangement of other functional groups.

The uniqueness of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Propiedades

Número CAS |

117333-16-1 |

|---|---|

Fórmula molecular |

C10H11NO3 |

Peso molecular |

193.2 g/mol |

Nombre IUPAC |

N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+ |

Clave InChI |

HZUDLKIKKKYMQA-XBXARRHUSA-N |

SMILES |

CC(=O)NCC=C1C=CC(=O)C(=C1)O |

SMILES isomérico |

CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O |

SMILES canónico |

CC(=O)NCC=C1C=CC(=O)C(=C1)O |

Sinónimos |

N-acetyldopamine quinone methide NADA quinone methide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.